molecular formula C28H18F6N2O3S2 B11556500 N,N'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)

N,N'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)

Cat. No.: B11556500
M. Wt: 608.6 g/mol
InChI Key: HSDVAFJJIBMSOQ-UHFFFAOYSA-N
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Description

N,N’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide): is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, sulfur linkages, and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) typically involves multiple steps:

    Formation of the bis(benzene-4,1-diylsulfanediyl) linkage: This step involves the reaction of 4,4’-dihydroxybiphenyl with a sulfur-containing reagent, such as sulfur dichloride, under controlled conditions to form the bis(benzene-4,1-diylsulfanediyl) intermediate.

    Introduction of the oxybis linkage: The intermediate is then reacted with a suitable oxygen donor, such as hydrogen peroxide, to introduce the oxybis linkage.

    Attachment of the trifluoroacetamide groups: Finally, the compound is treated with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the trifluoroacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur linkages in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides, depending on the reducing agent and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and dithiothreitol can be used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology

    Bioconjugation: The trifluoroacetamide groups can be used for bioconjugation, allowing for the attachment of biomolecules to various surfaces or carriers.

    Protein Labeling: The compound can be used to label proteins for imaging and tracking in biological systems.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, with enhanced properties.

    Electronics: The compound’s unique electronic properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N,N’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or enzymes, modulating their activity through binding interactions. The trifluoroacetamide groups can enhance the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide): shares similarities with other bis(benzene-4,1-diylsulfanediyl) compounds, such as:

Uniqueness

  • N,N’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) is unique due to its combination of oxybis and sulfanediyl linkages, which impart distinct electronic and steric properties. The presence of trifluoroacetamide groups further enhances its reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H18F6N2O3S2

Molecular Weight

608.6 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[4-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C28H18F6N2O3S2/c29-27(30,31)25(37)35-17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)39-20-7-15-24(16-8-20)41-22-11-3-18(4-12-22)36-26(38)28(32,33)34/h1-16H,(H,35,37)(H,36,38)

InChI Key

HSDVAFJJIBMSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C(F)(F)F

Origin of Product

United States

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